Alaptid

Übersicht

Beschreibung

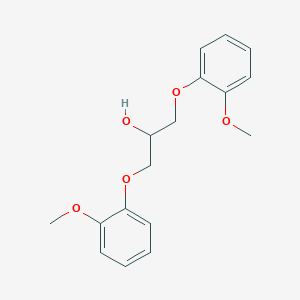

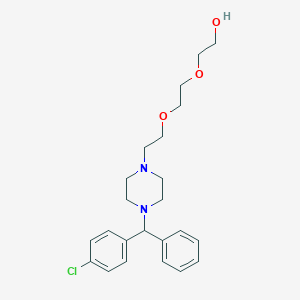

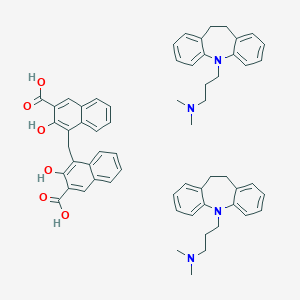

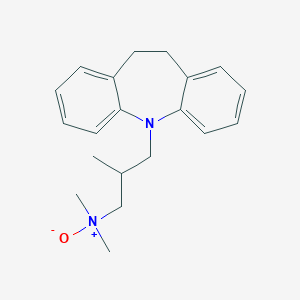

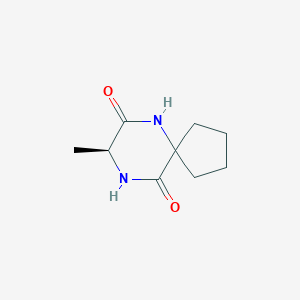

Alaptid, chemisch bekannt als (S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dion, ist eine spirozyklische Verbindung, die aus zwei Aminosäuren besteht, L-Alanin und Cycloleucin . Es wurde erstmals in den 1980er Jahren von Evžen Kasafírek am Forschungsinstitut für Pharmazie und Biochemie in der ehemaligen Tschechoslowakei synthetisiert . This compound ist bekannt für seine einzigartigen heilenden Eigenschaften und wurde auf sein Potenzial als transdermales Permeationsmodifiziermittel untersucht .

Wissenschaftliche Forschungsanwendungen

Alaptid wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht. In der Chemie wird es als transdermales Permeationsmodifiziermittel verwendet, um die Abgabe von Medikamenten durch die Haut zu verbessern . In der Biologie und Medizin hat this compound Potenzial in der regenerativen Medizin gezeigt, insbesondere bei der Behandlung von Verbrennungen und der Förderung der Hautregeneration . Es wurde auch auf seine Fähigkeit untersucht, die Entstehung und Funktion von Keratinozyten zu beeinflussen . Zusätzlich hat this compound Anwendungen in der pharmazeutischen Industrie als pharmazeutischer Wirkstoff und als Permeationsmodifiziermittel .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, die Entstehung und Funktion von Keratinozyten zu beeinflussen . Es wirkt als transdermales Permeationsmodifiziermittel, indem es die Permeation und Absorption von Medikamenten durch die Haut verändert . Die genauen molekularen Ziele und Pfade, die an seiner Wirkung beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es mit den Bestandteilen der Haut, insbesondere der Hornschicht, interagiert .

Wirkmechanismus

Target of Action

Alaptide primarily targets keratinocytes , which are the major cells constituting the outermost layer of the skin . It influences the creation and function of these cells . Additionally, Alaptide has a significant stimulating effect on human diploid cells (LEP-19) without causing transformation changes in their morphology .

Mode of Action

Alaptide acts as a transdermal permeation modifier . It can suppress or enhance the permeation/absorption of compounds through the skin, depending on specific conditions such as the used concentration, physical state, and supporting medium (pharmaceutical formulation) . This ability to modulate permeation allows it to limit the site of action of potentially hazardous/toxic drugs to the skin surface .

Biochemical Pathways

It’s known that alaptide can affect the metabolism of dopamine (da) and serotonin or 5-hydroxytryptamine (5-ht) in the central nervous system (cns) of adult male rats .

Pharmacokinetics

The pharmacokinetics of Alaptide have been examined in plasma and brain of mice, rats, and rabbits following an intravenous dose . It was found that Alaptide equilibrates rapidly with the central compartment in mice and rats due to the high first-order equilibration rate constants between plasma and brain . In rabbits, the equilibration is much slower .

Result of Action

Alaptide has a skin curative activity that can be helpful in reducing possible skin irritant/injurious effects of permeating compounds . It also enables a significant stimulating effect on human diploid cells (LEP-19) without causing transformation changes in their morphology . This effect can be used in various areas of regenerative medicine, such as treating burn injuries, skin treatment, etc .

Action Environment

The action of Alaptide is influenced by environmental factors such as the type of formulation (ointment, cream, gel) and the physical state of the compound . It was observed that under specific conditions, Alaptide is able to suppress permeation/absorption of compounds through the skin .

Biochemische Analyse

Biochemical Properties

Alaptide interacts with various biomolecules in the body. Its structure was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide, which is believed to increase the regenerative process in tissue . Unlike L-Prolyl-L-leucylglycinamide, Alaptide is more stable and does not degrade quickly .

Cellular Effects

Alaptide has a significant stimulating effect on human diploid cells (LEP-19) without transformation changes in their morphology . It has been shown to increase cell proliferation . Alaptide is also able to influence the creation and function of keratinocytes .

Molecular Mechanism

It is known that Alaptide can suppress the permeation/absorption of compounds through the skin under specific conditions . This suggests that Alaptide may interact with certain biomolecules in the skin to exert its effects.

Temporal Effects in Laboratory Settings

Alaptide has been observed to have long-term effects on cellular function. It has been shown to stimulate the growth of granulation tissue and accelerate the epithelisation process and healing of wounds over time

Dosage Effects in Animal Models

The effects of Alaptide have been studied in animal models. It has been shown to have significant curative effects in different therapeutic areas on experimental animal models

Metabolic Pathways

It has been suggested that Alaptide may influence the metabolism of certain drugs when applied transdermally .

Transport and Distribution

Alaptide is readily absorbed from the gastrointestinal tract and permeates the blood-brain barrier . The maximum concentration in the brain is reached within 1 hour, and then the level slowly decreases .

Subcellular Localization

Given its ability to permeate the blood-brain barrier, it is likely that Alaptide can reach various compartments within cells

Vorbereitungsmethoden

Alaptid kann durch verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von geschütztem L-Alanin mit Ethylchlorformiat zur Bildung eines Zwischenprodukts, das anschließend mit Methyl-1-aminocyclopentan-1-carboxylat umgesetzt wird . Die resultierende Verbindung wird hydriert und unterliegt einer intramolekularen Cyclisierung, um this compound zu liefern . Industrielle Produktionsverfahren wurden optimiert, um die Ausbeute und Reinheit der Verbindung zu verbessern .

Analyse Chemischer Reaktionen

Alaptid unterliegt verschiedenen chemischen Reaktionen, einschließlich Kondensation und Cyclisierung . Die Synthese beinhaltet die Kondensation von Methyl-1-aminocyclopentan-1-carboxylat mit N-Benzyloxycarbonyl-L-Alanin, gefolgt von Debenzylierung und Cyclisierung . Häufig verwendete Reagenzien in diesen Reaktionen sind Ethylchlorformiat und Wasserstoff . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst .

Vergleich Mit ähnlichen Verbindungen

Alaptid ist aufgrund seiner spirozyklischen Struktur und seiner Fähigkeit, als transdermales Permeationsmodifiziermittel zu wirken, einzigartig . Ähnliche Verbindungen umfassen andere Piperazin-2,5-dione, wie z. B. (3S,6S)-3,6-Dimethylpiperazin-2,5-dion . Diese Verbindungen verbessern ebenfalls die Permeation von Medikamenten durch die Haut, aber this compound hat in bestimmten Anwendungen eine höhere Wirksamkeit gezeigt . Die Einzigartigkeit von this compound liegt in seiner spezifischen Struktur und seiner Fähigkeit, die Keratinozytenfunktion zu beeinflussen .

Eigenschaften

IUPAC Name |

(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRSPDHUDXWHRY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238019 | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90058-29-0 | |

| Record name | Alaptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Alaptide?

A1: While the precise mechanism of action of Alaptide remains elusive, research suggests potential interactions with dopaminergic systems in the brain. [, , ] Further investigation is needed to fully elucidate its specific targets and downstream effects.

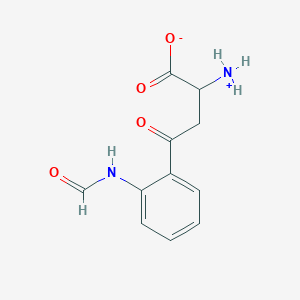

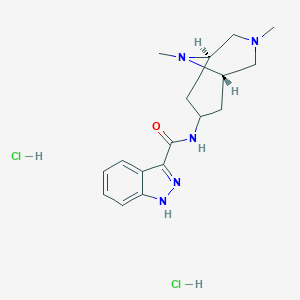

Q2: What is the molecular formula and weight of Alaptide?

A2: Alaptide is represented by the molecular formula C9H14N2O2 and has a molecular weight of 182.22 g/mol. []

Q3: Is there any spectroscopic data available for Alaptide?

A3: Yes, studies have utilized various spectroscopic techniques to characterize Alaptide, including X-ray powder diffraction, Fourier-transform infrared spectroscopy, and Raman spectroscopy. [, ] These analyses have provided insights into its structural properties and crystallinity.

Q4: Has Alaptide been formulated into any drug delivery systems?

A4: Research has explored the incorporation of Alaptide into various delivery systems, including cellulose-based hydrogels and electrospun polycaprolactone nanofibrous membranes, to enhance its therapeutic potential. [, ]

Q5: How does the addition of humectants affect the release of Alaptide from hydrogels?

A5: Studies have shown that incorporating humectants, such as glycerol, propylene glycol, and ethanol, into Alaptide-loaded hydrogels can significantly influence its release profile. []

Q6: Does Alaptide exhibit any catalytic properties?

A6: Current research primarily focuses on Alaptide's therapeutic potential, and there is limited information regarding its catalytic properties.

Q7: Have any computational studies been conducted on Alaptide?

A7: While detailed computational studies might be limited, research has utilized modeling approaches, such as two-compartment models, to investigate Alaptide's pharmacokinetics and brain entry in various animal models. []

Q8: How do structural modifications of Alaptide affect its biological activity?

A8: Research investigating the SAR of Alaptide and its analogs is ongoing. Studies have explored the immunomodulatory properties of structurally related tri- and tetrapeptides, highlighting the influence of structural variations on biological activity. []

Q9: What is known about the stability of Alaptide in different formulations?

A9: Research indicates that the stability of Alaptide can be influenced by factors like pH and storage conditions. [] Formulating Alaptide into delivery systems like hydrogels and nanofibrous membranes has shown promise in enhancing its stability and therapeutic efficacy. [, ]

Q10: How quickly does Alaptide reach the brain after administration?

A10: Studies have shown that Alaptide exhibits rapid brain entry in mice and rats, indicating its ability to cross the blood-brain barrier effectively. []

Q11: What are the documented in vivo effects of Alaptide?

A11: Alaptide has demonstrated potential benefits in various animal models. Studies have reported its ability to modulate social memory in rats, ameliorate behavioral deficits induced by sodium nitrite hypoxia, and enhance wound healing in a rat model. [, , ]

Q12: Are there any known sex-specific differences in the effects of Alaptide?

A12: Yes, research suggests sex-specific differences in Alaptide's effects. For instance, Alaptide enhanced social recognition in ovariectomized female rats but not in castrated males, highlighting potential hormonal influences on its action. []

Q13: Has Alaptide demonstrated efficacy in wound healing?

A13: Research has shown that incorporating Alaptide into nanofibrous membranes significantly accelerated the healing of skin incisions and burns in a rat model, suggesting its potential as a wound treatment agent. []

Q14: Is there any evidence of resistance developing to Alaptide?

A14: Current research primarily focuses on Alaptide's therapeutic potential and mechanism of action. Further investigation is necessary to determine the potential for resistance development.

Q15: Can Alaptide be delivered transdermally?

A15: Research has explored the potential of Alaptide as a transdermal permeation enhancer. [, , , ] Studies have shown that it can enhance the permeation of various drugs through the skin, highlighting its potential in topical drug delivery.

Q16: Are there any identified biomarkers to predict the efficacy of Alaptide?

A16: Further research is needed to identify specific biomarkers for Alaptide's efficacy.

Q17: What analytical methods are used to quantify Alaptide?

A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, have been employed to quantify Alaptide in different formulations and biological samples. [, , ]

Q18: What is the environmental impact of Alaptide?

A18: As research on Alaptide is ongoing, further studies are necessary to comprehensively assess its environmental impact and degradation pathways.

Q19: How does Alaptide's solubility impact its formulation?

A19: The solubility of Alaptide can influence its formulation and delivery. Research has explored incorporating it into delivery systems like hydrogels and nanofibrous membranes to overcome potential solubility limitations and enhance its bioavailability. [, ]

Q20: Are the analytical methods used for Alaptide validated?

A20: Studies employing analytical techniques for Alaptide quantification often involve method validation to ensure accuracy, precision, and specificity. []

Q21: Are there established quality control standards for Alaptide production?

A21: As Alaptide continues to be investigated in research settings, establishing comprehensive quality control standards for its production and formulation will be essential for its potential clinical translation.

Q22: Does Alaptide interact with any drug transporters?

A22: Further research is needed to determine potential interactions of Alaptide with drug transporters and their implications for its pharmacokinetic profile.

Q23: Does Alaptide affect the activity of drug-metabolizing enzymes?

A23: Currently, there is limited information available on the potential of Alaptide to induce or inhibit drug-metabolizing enzymes.

Q24: Are there any alternative compounds with similar effects to Alaptide?

A24: Research has explored alternative compounds with potential nootropic or neuroprotective effects, such as oxiracetam, which has shown some functional similarities to Alaptide in preclinical studies. []

Q25: Are there specific guidelines for the disposal of Alaptide?

A25: As Alaptide continues to be researched, establishing proper waste management and disposal guidelines will be essential for ensuring environmental safety.

Q26: What resources are available for researchers studying Alaptide?

A26: Various resources, including published research articles, chemical suppliers, and specialized research facilities, are available to support ongoing research on Alaptide.

Q27: When was Alaptide first synthesized?

A27: While the exact date of its initial synthesis remains unclear from the provided research, Alaptide emerged as a subject of scientific interest due to its structural similarity to melanocyte-stimulating hormone release-inhibiting factor (MIF). [, ]

Q28: What are the potential cross-disciplinary applications of Alaptide research?

A28: Research on Alaptide spans disciplines like pharmacology, neuroscience, and materials science. Its potential applications encompass areas like drug delivery, wound healing, and addressing neurological disorders, highlighting opportunities for interdisciplinary collaboration. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.